

# Application Notes for Evaluating Zavondemstat's Impact on Gene Expression

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## Compound of Interest

Compound Name: Zavondemstat

Cat. No.: B10856581

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## Introduction

**Zavondemstat** (also known as TACH101) is a first-in-class, orally available small molecule that acts as a pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1][2] KDM4 enzymes are epigenetic regulators that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/me2 and H3K36me3/me2), thereby altering chromatin structure and regulating gene transcription.[1][1] Dysregulation and overexpression of KDM4 have been implicated in the progression of various cancers by promoting oncogenic pathways related to cell proliferation, apoptosis evasion, and metastasis.[1][2][3] By inhibiting KDM4, **Zavondemstat** has the potential to reprogram the epigenetic landscape of cancer cells, restore normal gene expression patterns, and inhibit tumor growth.[1][2]

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the impact of **Zavondemstat** on gene expression in cancer cell lines. The protocols cover initial dose-response determination, global transcriptomic analysis via RNA sequencing (RNA-seq), and validation of key gene expression changes using quantitative real-time PCR (qRT-PCR).

## Data Presentation: Representative Gene Expression Changes

While specific datasets for **Zavondemstat** are not publicly available, treatment with a pan-KDM4 inhibitor is expected to modulate genes in key cancer-related pathways. The following

table provides a representative summary of potential gene expression changes in a cancer cell line treated with **Zavondemstat**, based on the known functions of KDM4.

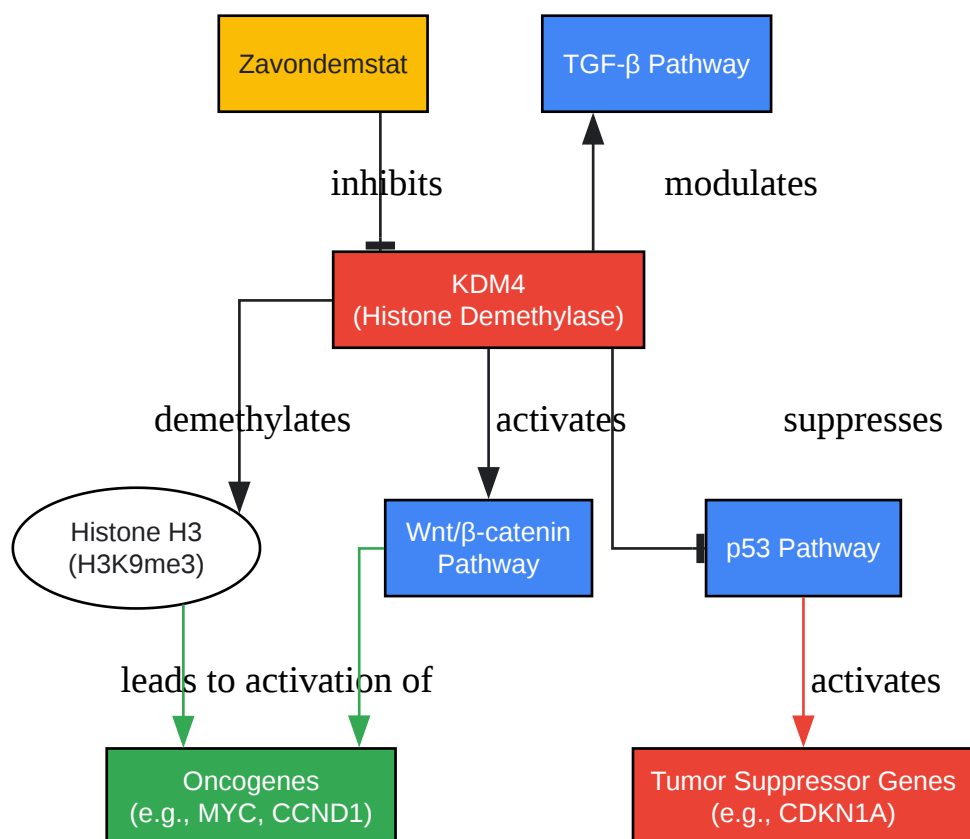
Table 1: Representative Quantitative Summary of Gene Expression Changes Induced by **Zavondemstat**

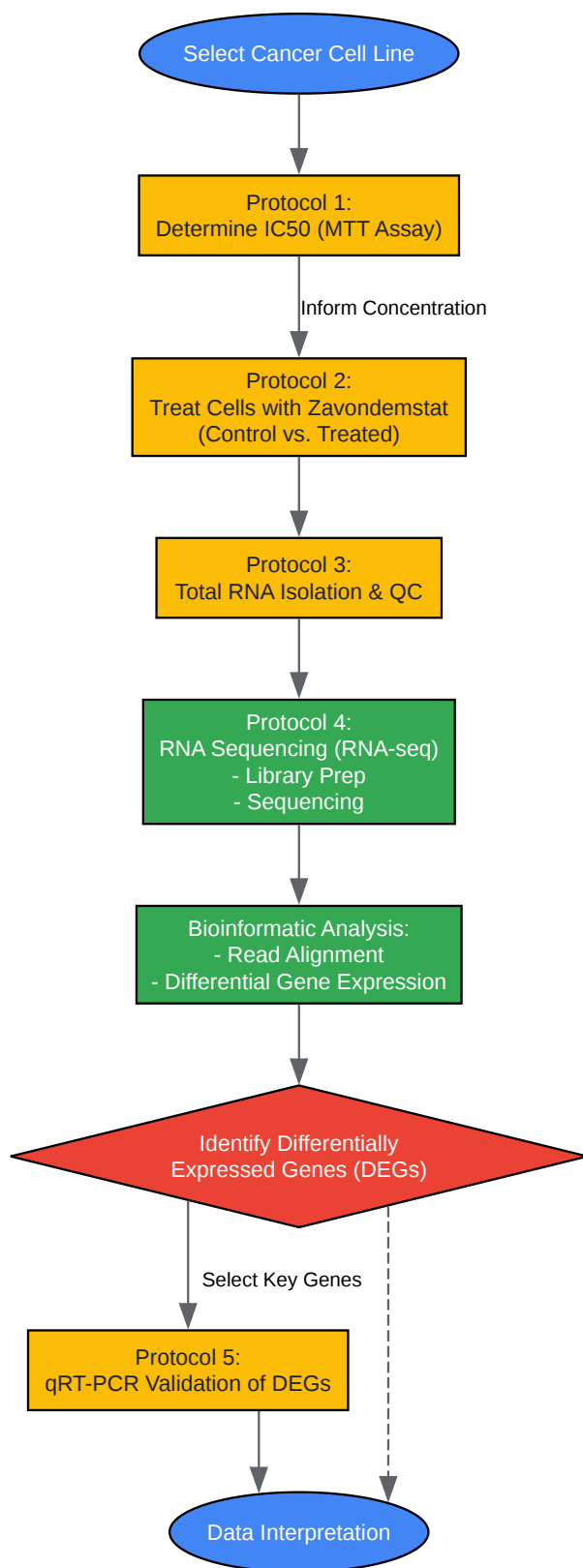
Signaling Pathway	Gene Symbol	Gene Name	Expected Expression Change	Representative Fold Change (Log2)	Representative p-value
Wnt/ $\beta$ -catenin Signaling	AXIN2	Axin 2	Downregulation	-1.8	< 0.01
MYC	MYC Proto-Oncogene	Downregulation	-1.5	< 0.01	
LEF1	Lymphoid Enhancer Binding Factor 1	Downregulation	-1.7	< 0.01	
CCND1	Cyclin D1	Downregulation	-1.3	< 0.05	
p53 Signaling Pathway	CDKN1A (p21)	Cyclin Dependent Kinase Inhibitor 1A	Upregulation	2.1	< 0.01
GADD45A	Growth Arrest and DNA Damage Inducible Alpha	Upregulation	1.9	< 0.01	
BAX	BCL2 Associated X, Apoptosis Regulator	Upregulation	1.6	< 0.05	
MDM2	MDM2 Proto-Oncogene	Downregulation	-1.4	< 0.05	
TGF- $\beta$ Signaling	SMAD7	SMAD Family Member 7	Upregulation	1.5	< 0.05

SERPINE1 (PAI-1)	Serpin Family E Member 1	Downregulation	-2.0	< 0.01	
Cell Cycle Control	E2F1	E2F Transcription Factor 1	Downregulation	-1.6	< 0.01
CDK4	Cyclin Dependent Kinase 4	Downregulation	-1.2	< 0.05	

Note: The data presented in this table is illustrative and intended to represent plausible outcomes based on the mechanism of action of KDM4 inhibitors. Actual results will vary depending on the cell line, experimental conditions, and **Zavondemstat** concentration.

## Visualizations: Signaling Pathways and Experimental Workflow





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## References

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- 2. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
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